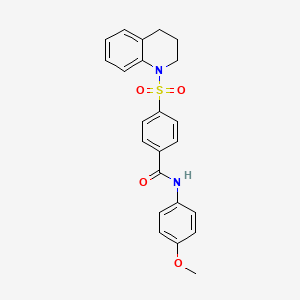![molecular formula C18H19N5O6S2 B7452540 N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide](/img/structure/B7452540.png)
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide involves the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network. This disruption ultimately leads to the induction of apoptosis in cancer cells. N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and disrupt the microtubule network. N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide has also been shown to have anti-inflammatory properties and has been studied in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide is its ability to selectively target cancer cells while sparing normal cells. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide. One potential direction is the development of more soluble analogs of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide that can be used in a wider range of experimental settings. Another potential direction is the study of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide in combination with other anticancer agents to determine its efficacy in combination therapy. Additionally, the study of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide in the treatment of autoimmune diseases and inflammatory disorders is an area of ongoing research.
合成法
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide involves a multi-step process that includes the reaction of 2-nitrophenol with diethyl sulfamoyl chloride to form 4-(diethylsulfamoyl)-2-nitrophenol. This intermediate is then reacted with 2-amino-1,3-benzothiazole to form N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide. The final product is obtained through a purification process that involves recrystallization.
科学的研究の応用
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide has been extensively studied in various scientific research applications, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and disrupting the microtubule network. N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide has also been shown to have anti-inflammatory properties and has been studied in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6S2/c1-3-22(4-2)31(27,28)12-8-9-16(15(10-12)23(25)26)29-11-17(24)19-13-6-5-7-14-18(13)21-30-20-14/h5-10H,3-4,11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAOHFSEPWCBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=NSN=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)

![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)

![2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7452473.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B7452492.png)

![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl (E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7452508.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2,3-dihydroindol-1-ylsulfonyl)benzoate](/img/structure/B7452520.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B7452547.png)
